Insa

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

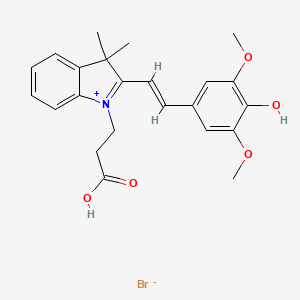

C23H26BrNO5 |

|---|---|

Molecular Weight |

476.4 g/mol |

IUPAC Name |

3-[2-[(E)-2-(4-hydroxy-3,5-dimethoxyphenyl)ethenyl]-3,3-dimethylindol-1-ium-1-yl]propanoic acid bromide |

InChI |

InChI=1S/C23H25NO5.BrH/c1-23(2)16-7-5-6-8-17(16)24(12-11-21(25)26)20(23)10-9-15-13-18(28-3)22(27)19(14-15)29-4;/h5-10,13-14H,11-12H2,1-4H3,(H,25,26);1H |

InChI Key |

RJZXEXUYZYEFMA-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=CC(=C(C(=C3)OC)O)OC)CCC(=O)O)C.[Br-] |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=C(C(=C3)OC)O)OC)CCC(=O)O)C.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

The Insa Protein of E. coli: A Technical Guide to its Core Function in Transposition Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Escherichia coli protein Insa is a key regulator of mobile genetic element activity, specifically the insertion sequence IS1. As the movement of such elements can lead to genomic instability, gene inactivation, and the spread of antibiotic resistance determinants, understanding the mechanisms that control their transposition is of paramount importance in both fundamental research and the development of novel antimicrobial strategies. This technical guide provides an in-depth overview of the this compound protein's function, the experimental protocols used to elucidate its activity, and its role in the intricate regulatory network of IS1 transposition.

Core Function of this compound: A Repressor of IS1 Transposition

The primary and well-established function of the this compound protein is to act as a negative regulator of IS1 transposition.[1][2] IS1 is a compact mobile genetic element that encodes the proteins necessary for its own movement within the host genome. The transposition process can occur via two main pathways: simple insertion or cointegration.[3]

This compound exerts its regulatory effect through two primary mechanisms:

-

Transcriptional Repression: this compound binds to the terminal inverted repeats (IRs) of the IS1 element.[1][4] This binding occurs at a promoter region within the left inverted repeat (insL), thereby inhibiting the transcription of the IS1 genes, including the gene for the transposase enzyme.

-

Direct Inhibition: It is also proposed that this compound directly inhibits the transposition process by competing with the IS1 transposase for binding to the same cognate sites within the ends of IS1.

The IS1 element encodes two adjacent open reading frames, this compound and insB. The this compound protein is the product of the this compound gene. The active transposase, InsAB', is a transframe protein produced by a programmed -1 ribosomal frameshift that fuses the this compound and insB reading frames. This translational control mechanism is a critical determinant of transposition frequency.

Quantitative Analysis of this compound-mediated Repression

The regulatory effect of this compound on IS1 transposition has been quantified in several studies. The overexpression of this compound has a significant impact on the frequency of transposition events.

| Experimental Condition | Effect on Transposition Frequency | Reference(s) |

| Overexpression of this compound in trans | 50 to 100-fold reduction in the frequency of cointegration mediated by wild-type IS1. | |

| Constitutive expression of this compound in a strain with an induced ribosomal frameshift | Reverses a >1000-fold increase in transposition frequency that occurs when the frameshift is induced (which abolishes normal this compound production and maximizes transposase expression). | |

| Damage to the this compound gene in a Tn9' transposon | 10 to 20 times lower frequency of cointegrate formation in subsequent transposition compared to the wild-type transposon, suggesting a more complex role for this compound or the this compound reading frame in the transposition process. |

Signaling and Regulatory Pathways

The regulation of IS1 transposition by this compound is a tightly controlled process involving transcriptional and translational elements. The following diagram illustrates the regulatory logic.

Caption: Regulatory pathway of IS1 transposition by the this compound protein.

Experimental Protocols

The study of the this compound protein and its function relies on a variety of molecular biology techniques. Below are detailed methodologies for key experiments.

Electrophoretic Mobility Shift Assay (EMSA) for this compound-DNA Binding

This assay is used to demonstrate the direct binding of the this compound protein to the inverted repeats of IS1.

a. Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the 24/25 bp minimal active ends of the IS1 inverted repeats (IRL and IRR).

-

Anneal the complementary strands to form double-stranded DNA probes.

-

Label the 5' end of the probes with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin).

-

Purify the labeled probes to remove unincorporated label.

b. Binding Reaction:

-

In a final volume of 20 µL, combine the following in order:

-

Nuclease-free water

-

5X EMSA binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM NaCl, 5 mM MgCl₂, 2.5 mM EDTA, 2.5 mM DTT, 20% glycerol)

-

1 µg of a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

-

Purified this compound protein (titrate concentrations, e.g., 0-400 ng).

-

Labeled DNA probe (e.g., 10 fmol).

-

-

Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA complex formation.

c. Electrophoresis and Detection:

-

Load the binding reactions onto a non-denaturing polyacrylamide gel (e.g., 6.5% acrylamide in 0.5X TBE buffer).

-

Run the gel at a constant voltage (e.g., 100-120V) at 4°C.

-

For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and a chemiluminescent substrate.

A "shift" in the mobility of the labeled probe in the presence of this compound protein indicates the formation of a protein-DNA complex.

Caption: Experimental workflow for Electrophoretic Mobility Shift Assay (EMSA).

DNase I Footprinting Assay

This technique is used to precisely map the binding site of this compound on the IS1 DNA sequence.

a. Probe Preparation:

-

Prepare a DNA fragment containing the IS1 inverted repeat region.

-

Label one end of one strand of the DNA fragment with a radioactive isotope (e.g., ³²P).

b. Binding and Digestion:

-

Incubate the end-labeled DNA probe with varying concentrations of purified this compound protein to allow binding.

-

Add a low concentration of DNase I to the reaction. The DNase I will randomly cleave the DNA backbone, except where it is protected by the bound this compound protein.

-

Stop the reaction after a short incubation period.

c. Analysis:

-

Denature the DNA fragments and separate them on a denaturing polyacrylamide sequencing gel.

-

Run a sequencing ladder of the same DNA fragment alongside the footprinting reactions to allow for precise base-pair identification.

-

Expose the gel to X-ray film. The region where the this compound protein was bound will appear as a "footprint," a gap in the ladder of DNA fragments, as the DNA in this region was protected from DNase I cleavage.

In Vivo Transposition Assay (Cointegration Assay)

This assay measures the frequency of IS1-mediated transposition events in living E. coli cells.

a. Plasmid Constructs:

-

A "donor" plasmid carrying an IS1 element (or a transposon flanked by IS1 elements, like Tn9) and a selectable marker (e.g., ampicillin resistance).

-

A "recipient" plasmid with a different selectable marker (e.g., chloramphenicol resistance) and a counter-selectable marker if needed.

-

An expression plasmid to control the level of this compound protein (e.g., using an inducible promoter like the tac promoter with IPTG).

b. Mating-out Assay:

-

Introduce the donor and recipient plasmids into a suitable E. coli strain.

-

Induce or repress the expression of this compound from the expression plasmid.

-

Conjugally transfer the plasmids to a recipient E. coli strain that lacks the donor plasmid.

-

Select for recipient cells that have received both plasmid markers. The co-transfer of both markers indicates a cointegration event, where the donor and recipient plasmids have fused via IS1 transposition.

-

The transposition frequency is calculated as the number of transconjugants that received both markers divided by the total number of recipient cells.

Relevance to Drug Development

While this compound itself is not a direct target for antimicrobial drugs in the same way as essential enzymes, its role in regulating genomic plasticity has significant implications for drug development:

-

Antibiotic Resistance: IS1 elements are frequently associated with the mobilization and dissemination of antibiotic resistance genes. By understanding and potentially manipulating the regulation of IS1 transposition through proteins like this compound, it may be possible to develop strategies to limit the spread of resistance.

-

Genomic Instability: The uncontrolled transposition of IS elements can lead to deleterious mutations and genomic rearrangements, impacting bacterial fitness and virulence. This compound is a key player in maintaining a low level of transposition, thus contributing to genomic stability.

Conclusion

The this compound protein of E. coli is a well-characterized repressor of IS1 transposition, acting at both the transcriptional and post-transcriptional levels. Its function is crucial for controlling the mobility of this insertion sequence, thereby influencing genomic stability and the potential for horizontal gene transfer of traits like antibiotic resistance. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other regulators of mobile genetic elements, which may ultimately inform the development of novel strategies to combat bacterial evolution and adaptation.

References

- 1. Functional organization of the ends of IS1: specific binding site for an IS 1-encoded protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The regulatory role of the IS1-encoded this compound protein in transposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Is1 Transposition in E. COLI: Choice between Simple Insertion and Cointegration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IS1-encoded proteins, this compound and the this compound-B'-InsB transframe protein (transposase): functions deduced from their DNA-binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Insulin-like Peptides (Insa) in Transcriptional Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin and Insulin-like peptides (Insa), pivotal in metabolic regulation and cellular growth, exert profound control over gene expression. This technical guide delineates the core mechanisms by which this compound orchestrates transcriptional regulation, primarily through the conserved phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway and its modulation of the Forkhead box O (FOXO) family of transcription factors. We will explore the signaling cascade from receptor activation to the nuclear exclusion of FOXO, detail the experimental protocols to investigate these processes, and present quantitative data on this compound-regulated gene expression. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role in transcriptional control.

The Core Signaling Pathway: this compound to Transcriptional Regulation

The transcriptional response to this compound is predominantly mediated by a highly conserved signaling cascade that links the cell surface receptor to transcription factors in the nucleus. The binding of this compound to its receptor tyrosine kinase triggers a series of intracellular events, leading to the modulation of gene expression critical for metabolism, growth, and longevity.

The canonical pathway involves the following key steps:

-

Receptor Activation: this compound binds to the extracellular domain of the insulin receptor (InR), inducing a conformational change that activates the receptor's intrinsic tyrosine kinase activity. This results in the autophosphorylation of the receptor on multiple tyrosine residues within its intracellular domain.[1]

-

IRS Recruitment and PI3K Activation: The phosphorylated InR serves as a docking site for Insulin Receptor Substrate (IRS) proteins.[1] Upon binding, IRS proteins are themselves phosphorylated on tyrosine residues, creating docking sites for the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K).[2] This recruitment activates the p110 catalytic subunit of PI3K.

-

PIP3 Generation and Akt Activation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) at the 3' position of the inositol ring, generating the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2] PIP3 recruits proteins containing pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[3]

-

FOXO Phosphorylation and Nuclear Exclusion: At the membrane, Akt is phosphorylated and activated by PDK1 and other kinases such as mTORC2. Activated Akt then phosphorylates a variety of downstream targets, including the Forkhead box O (FOXO) family of transcription factors. Phosphorylation of FOXO by Akt creates a binding site for 14-3-3 proteins, leading to the sequestration of FOXO in the cytoplasm and preventing its translocation to the nucleus.

-

Transcriptional Repression/Activation: In the absence of this compound signaling, unphosphorylated FOXO resides in the nucleus, where it binds to specific DNA sequences known as Forkhead binding elements (FBEs) or insulin response elements (IREs) in the promoter or enhancer regions of target genes. By being retained in the cytoplasm, this compound signaling effectively inhibits the transcriptional activity of FOXO, leading to the downregulation of genes involved in processes such as gluconeogenesis, apoptosis, and stress resistance, and the upregulation of genes involved in cell growth and proliferation.

Figure 1: The canonical this compound/PI3K/Akt signaling pathway leading to transcriptional regulation.

Quantitative Analysis of this compound-Regulated Gene Expression

The binding of this compound to its receptor triggers a global change in the transcriptional landscape of the cell. High-throughput methods such as microarray analysis and RNA sequencing (RNA-seq) have identified a vast number of genes whose expression is either upregulated or downregulated by this compound signaling.

Table 1: Representative this compound-Regulated Genes in Mammalian Tissues

| Gene Symbol | Gene Name | Function | Tissue/Cell Type | Regulation by Insulin | Fold Change (approx.) |

| Upregulated Genes | |||||

| FASN | Fatty Acid Synthase | Fatty acid synthesis | Liver, Adipose | Upregulated | +7 to +12 |

| SCD1 | Stearoyl-CoA Desaturase 1 | Fatty acid metabolism | Adipose | Upregulated | +3 to +5 |

| ACL | ATP Citrate Lyase | Lipogenesis | Liver | Upregulated | +2 to +4 |

| GK | Glucokinase | Glycolysis | Liver | Upregulated | +80 |

| SREBF1 | Sterol regulatory element-binding protein 1 | Lipogenesis transcription factor | Liver | Upregulated | +12 |

| Downregulated Genes | |||||

| PCK1 (PEPCK) | Phosphoenolpyruvate Carboxykinase 1 | Gluconeogenesis | Liver | Downregulated | -5 to -10 |

| G6PC | Glucose-6-Phosphatase Catalytic Subunit | Gluconeogenesis | Liver | Downregulated | -3 to -5 |

| IGFBP1 | Insulin-like Growth Factor Binding Protein 1 | Modulates IGF availability | Liver | Downregulated | -10 to -20 |

| FOXO1 | Forkhead box protein O1 | Transcription factor | Multiple | Downregulated (via nuclear exclusion) | - (activity) |

| TRIB3 | Tribbles Pseudokinase 3 | Inhibitor of Akt | Adipose, Muscle | Downregulated | -2 to -4 |

Table 2: DNA Binding Affinity of FOXO Transcription Factors

| Transcription Factor | DNA Sequence Element | Method | Apparent Dissociation Constant (Kd) | Reference |

| FOXO1-DBD | DIV2 (palindromic) | Isothermal Titration Calorimetry (ITC) | 0.15 µM | |

| FOXO1-DBD | FKH (single site) | Isothermal Titration Calorimetry (ITC) | 1.38 µM | |

| FOXO3a-DBD | FOXO consensus | Fluorescence Anisotropy | 295 ± 26 nM | |

| AR | HRE1/1 + FoxA1 | In vivo footprinting | ~0.13 µM | |

| GR | HRE1/1 + FoxA1 | In vivo footprinting | ~1 µM |

Detailed Experimental Protocols

Investigating the role of this compound in transcriptional regulation requires a combination of molecular and cellular biology techniques. Here, we provide detailed methodologies for three key experiments.

Chromatin Immunoprecipitation (ChIP) for FOXO Transcription Factor

ChIP is used to identify the genomic regions where a specific transcription factor, such as FOXO, is bound.

Figure 2: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Protocol:

-

Cell Culture and Cross-linking:

-

Culture cells to the desired confluency.

-

Treat cells with formaldehyde (typically 1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest and lyse the cells to release the nuclei.

-

Isolate the nuclei and resuspend in a suitable buffer.

-

Shear the chromatin into fragments of 200-1000 bp using sonication or micrococcal nuclease digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the cleared lysate overnight at 4°C with a specific antibody against the FOXO protein of interest.

-

Add protein A/G beads to capture the antibody-FOXO-DNA complexes.

-

-

Washing:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunocomplexes from the beads using an elution buffer (e.g., SDS-containing buffer).

-

Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.

-

Treat with RNase A and Proteinase K to remove RNA and proteins.

-

-

DNA Purification:

-

Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.

-

-

Analysis:

-

Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

-

RNA Interference (RNAi) to Study this compound Signaling

RNAi is a powerful technique to specifically knockdown the expression of a gene of interest, allowing for the study of its function in a signaling pathway.

Figure 3: Experimental workflow for RNA interference (RNAi).

Protocol (for Drosophila S2 cells):

-

dsRNA Preparation:

-

Design primers with T7 promoter sequences at the 5' end to amplify a 300-700 bp region of the target gene.

-

Perform PCR to generate a DNA template.

-

Use an in vitro transcription kit with T7 RNA polymerase to synthesize sense and antisense RNA strands.

-

Anneal the RNA strands to form double-stranded RNA (dsRNA).

-

-

Cell Culture and Transfection:

-

Plate Drosophila S2 cells in serum-free medium.

-

Add the dsRNA to the cells and incubate for 30-60 minutes.

-

Add complete medium containing fetal bovine serum.

-

-

Incubation:

-

Incubate the cells for 3-5 days to allow for the degradation of the target mRNA and protein.

-

-

This compound Stimulation and Analysis:

-

Serum-starve the cells and then stimulate with insulin or an insulin-like peptide.

-

Harvest the cells and analyze the effects of the gene knockdown on the this compound signaling pathway. This can include:

-

Western blotting: to assess the phosphorylation status of key signaling proteins like Akt and FOXO.

-

Quantitative RT-PCR: to measure the expression of downstream target genes.

-

Phenotypic assays: to assess cellular responses such as glucose uptake or cell proliferation.

-

-

Luciferase Reporter Assay for this compound-Regulated Gene Expression

This assay is used to quantify the transcriptional activity of a specific promoter in response to this compound signaling.

Figure 4: Experimental workflow for a luciferase reporter assay.

Protocol:

-

Reporter Plasmid Construction:

-

Clone the promoter region of the gene of interest into a reporter vector upstream of the firefly luciferase gene.

-

-

Cell Culture and Transfection:

-

Plate cells in a multi-well plate.

-

Co-transfect the cells with the firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter (e.g., pRL-TK). The Renilla luciferase serves as an internal control for transfection efficiency and cell viability.

-

-

This compound Stimulation:

-

After transfection, serum-starve the cells and then treat with varying concentrations of this compound or a vehicle control.

-

-

Cell Lysis:

-

Lyse the cells using a passive lysis buffer.

-

-

Luminescence Measurement:

-

Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence.

-

Then, add a reagent that quenches the firefly luciferase reaction and contains the substrate for Renilla luciferase, and measure the second luminescence signal.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in reporter activity in this compound-treated cells compared to control cells.

-

Logical Relationships in this compound-Mediated Transcriptional Control

The intricate network of this compound signaling culminates in a highly regulated transcriptional output. A logical diagram can help visualize the flow of information and the decision-making processes within the cell.

Figure 5: Logical flow of this compound signaling to transcriptional and cellular outcomes.

Conclusion and Future Directions

The transcriptional regulation by this compound is a fundamental biological process with profound implications for health and disease. The PI3K/Akt/FOXO signaling axis represents a central hub in this regulatory network. A detailed understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies for metabolic disorders such as diabetes and for understanding the molecular basis of aging and cancer. Future research will likely focus on elucidating the cell-type-specific nuances of this compound-regulated transcription, the role of other transcription factors beyond FOXO, and the complex interplay of feedback and feedforward loops that fine-tune this critical signaling network. The continued application of high-throughput technologies will undoubtedly uncover new layers of complexity and provide further opportunities for therapeutic intervention.

References

The Genetic Context of insA: A Technical Guide to a Key Regulator of IS1 Transposition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The insA gene, a core component of the insertion sequence IS1, plays a pivotal role in the regulation of transposition, a fundamental process driving bacterial evolution and the dissemination of antibiotic resistance. This technical guide provides an in-depth exploration of the genetic context of this compound, its mechanism of action, and its impact on IS1-mediated genetic rearrangement. We present a synthesis of key quantitative data, detailed experimental protocols for studying this compound function, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in microbiology, molecular biology, and drug development seeking to understand and potentially target the mechanisms of mobile genetic elements.

Introduction

Insertion sequences (IS) are the simplest form of transposable elements, encoding only the proteins necessary for their own movement. IS1 is one of the smallest and most prevalent IS elements in prokaryotes, contributing significantly to genome plasticity. The IS1 element contains two adjacent genes, this compound and insB, which are crucial for its transposition. While the product of insB is a key component of the transposase, the this compound gene product functions as a critical negative regulator, or repressor, of transposition. Understanding the intricate regulatory network governed by this compound is essential for comprehending the lifecycle of IS1 and for developing strategies to control its activity.

Genetic Organization of IS1

The IS1 element is a compact genetic unit flanked by two terminal inverted repeats (IRs), designated IRL (left) and IRR (right). The this compound and insB genes are transcribed polycistronically from a promoter located within the left terminal inverted repeat (insL). A -1 ribosomal frameshift between the this compound and insB reading frames is required to produce the functional transposase, a fusion protein designated this compound-B'-InsB. The this compound protein is produced when this frameshift does not occur.

The Regulatory Role of this compound

The this compound protein functions as a repressor of IS1 transposition through a dual mechanism. Firstly, it binds specifically to the terminal inverted repeats (IRL and IRR) of IS1. This binding autoregulates the expression of the this compound-insB operon by sterically hindering the binding of RNA polymerase to the promoter within insL. Secondly, by occupying the IRs, this compound directly competes with the this compound-B'-InsB transposase for its binding sites, thereby inhibiting the initiation of transposition. The relative intracellular concentrations of this compound and the transposase are therefore a key determinant of transposition frequency.

Quantitative Data on this compound-Mediated Repression

Several studies have quantified the repressive effect of this compound on IS1 transposition. The overexpression of this compound has been shown to significantly decrease the frequency of transposition events, including both simple insertions and cointegrate formations.

| Experimental Condition | Fold Repression of Transposition | Reference(s) |

| Overexpression of this compound in trans | 50 to 100-fold reduction | [1] |

| Constitutive overexpression of this compound | ~600-fold decrease | [2] |

| Combined effect of this compound and ribosomal frameshifting | Up to 735-fold reduction | [3] |

Experimental Protocols

In Vivo Transposition Assay (Mating-Out Assay)

This assay measures the frequency of transposition of an IS1 element from a donor plasmid to a conjugative F plasmid.

5.1.1. Principle: A donor strain carries a non-conjugative plasmid containing an IS1 element with a selectable marker (e.g., antibiotic resistance) and a separate, conjugative F plasmid. The recipient strain is resistant to a different antibiotic. Transposition of the IS1 element from the donor plasmid to the F plasmid allows for the transfer of the IS1-associated marker to the recipient during conjugation. The transposition frequency is calculated as the ratio of transconjugants that have received the IS1 marker to the total number of recipient cells.

5.1.2. Methodology:

-

Strain Preparation: Grow overnight cultures of the donor E. coli strain (containing the IS1 donor plasmid and the F plasmid) and a suitable recipient E. coli strain (e.g., resistant to nalidixic acid).

-

Mating: Mix equal volumes of the donor and recipient cultures and incubate at 37°C for a defined period (e.g., 2-4 hours) without shaking to allow for conjugation.

-

Selection of Transconjugants: Plate serial dilutions of the mating mixture onto selective agar plates. To select for total recipients that received the F plasmid, use plates containing the recipient-specific antibiotic and an antibiotic selecting for the F plasmid. To select for transposition events, use plates containing the recipient-specific antibiotic and the antibiotic associated with the IS1 element.

-

Calculation of Transposition Frequency: Count the colonies on both sets of selective plates. The transposition frequency is calculated as the number of colonies on the plates selecting for transposition divided by the number of colonies on the plates selecting for total F plasmid transfer.

This compound-lacZ Gene Fusion Assay for Promoter Activity

This assay quantifies the transcriptional activity of the this compound promoter by fusing it to the lacZ reporter gene, which encodes the enzyme β-galactosidase.

5.2.1. Principle: The promoter region of this compound (PinsL) is cloned upstream of a promoterless lacZ gene in a suitable vector. This construct is introduced into E. coli. The level of β-galactosidase activity in the cells is directly proportional to the transcriptional activity of the PinsL promoter. The effect of this compound repression can be quantified by co-expressing the this compound gene from a separate plasmid.

5.2.2. Methodology:

-

Construct Preparation: Create a PinsL-lacZ fusion construct using standard molecular cloning techniques.

-

Transformation: Transform the construct into the desired E. coli strain. For repression studies, co-transform with a plasmid expressing the this compound gene.

-

Cell Culture and Lysis: Grow the transformed cells to mid-log phase. Harvest the cells and lyse them to release the intracellular contents, including β-galactosidase. Cell permeabilization can be achieved using chloroform and SDS or with commercially available reagents.

-

β-Galactosidase Assay: a. Add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to the cell lysate. b. Incubate the reaction at a constant temperature (e.g., 28°C or 37°C). c. β-galactosidase will hydrolyze ONPG to galactose and o-nitrophenol, the latter of which is yellow. d. Stop the reaction by adding a high pH solution (e.g., 1 M Na2CO3). e. Measure the absorbance of the yellow o-nitrophenol at 420 nm using a spectrophotometer.

-

Calculation of Activity: Calculate the β-galactosidase activity in Miller units, which normalizes the absorbance to the reaction time, culture volume, and cell density (OD600).

Conclusion and Future Directions

The this compound gene is a critical regulator of IS1 transposition, acting as a repressor to maintain the element in a relatively quiescent state. The intricate balance between the this compound repressor and the this compound-B'-InsB transposase, controlled at both transcriptional and translational levels, highlights the sophisticated mechanisms that have evolved to govern the activity of mobile genetic elements. A thorough understanding of the genetic context and regulatory functions of this compound is paramount for developing novel antimicrobial strategies that could, for instance, aim to lock IS elements in a repressed state, thereby preventing the mobilization of antibiotic resistance genes. Future research should focus on the structural details of the this compound-IR complex and the identification of small molecules that could modulate its activity, opening new avenues for therapeutic intervention.

References

- 1. Regulation of IS1 transposition by the this compound gene product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Item - Supplementary Material for: Investigating the Trans Effects of IS1 Transposases on Intragenomic DNA Movements in Escherichia coli - Karger Publishers - Figshare [karger.figshare.com]

An In-depth Technical Guide on the Cellular Localization of Insulin-Degrading Enzyme (IDE)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's query for "Insa protein" is interpreted as a likely reference to the "Insulin-degrading enzyme" (IDE), also known as insulinase or insulysin. This guide focuses on the cellular localization of IDE based on available scientific literature. There is also a bacterial protein named "this compound" involved in transposition, which is a distinct entity.

Introduction

Insulin-degrading enzyme (IDE) is a highly conserved, zinc-dependent metalloprotease that plays a crucial role in the catabolism of several key peptides, including insulin, amyloid-beta (Aβ), glucagon, and amylin.[1][2] Its involvement in the degradation of these substrates implicates IDE in the pathogenesis of major human diseases, most notably type 2 diabetes mellitus and Alzheimer's disease.[2] Understanding the precise subcellular localization of IDE is paramount for elucidating its physiological functions and for the development of targeted therapeutic strategies. This technical guide provides a comprehensive overview of the cellular distribution of IDE, detailed experimental protocols for its study, and visualizations of relevant pathways and workflows.

Cellular Localization of Insulin-Degrading Enzyme (IDE)

The subcellular distribution of IDE is complex and appears to be cell-type dependent, which may reflect its diverse functional roles.[1] While it is predominantly found in the cytosol, significant amounts of IDE have been identified in various other cellular compartments.[1] This widespread localization suggests that IDE's activity is spatially regulated to interact with its various substrates in different cellular contexts.

Primary Cellular Locations:

-

Cytosol: A substantial portion of IDE is localized in the cytosol, where it is thought to degrade intracellular insulin and other substrates. In fact, some studies suggest that as much as 95% of IDE is cytosolic.

-

Plasma Membrane: IDE has been found associated with the plasma membrane, where it may be involved in the degradation of extracellular peptides like insulin and Aβ before their internalization.

-

Endosomes: Co-localization of IDE within endosomes supports a role in the degradation of internalized peptide-receptor complexes.

-

Mitochondria: The presence of IDE in mitochondria suggests functions beyond peptide degradation, potentially related to cellular stress responses and protein homeostasis within this organelle.

-

Peroxisomes: IDE has also been identified in peroxisomes, although its specific function in this organelle is not fully understood. Studies have shown that the peroxisomal targeting signal is not essential for its insulin-degrading activity.

-

Extracellular Space and Exosomes: IDE can be secreted from cells, possibly via an unconventional pathway involving exosomes. This extracellular IDE is capable of degrading peptides in the extracellular milieu.

-

Multivesicular Bodies (MVBs): In microglial cells, IDE has been shown to dynamically localize to MVBs and is released in extracellular vesicles upon activation, suggesting a role in intercellular signaling.

Quantitative Data on IDE Subcellular Distribution

Obtaining precise quantitative data for the distribution of a protein across all subcellular compartments is technically challenging. However, studies using cell fractionation and subsequent analysis provide valuable insights into the relative abundance of IDE in different fractions.

| Subcellular Fraction | Relative Abundance of IDE | Cell/Tissue Type | Key Findings |

| Cytosol | ~95% | General | The majority of cellular IDE is found in the soluble cytosolic fraction. |

| Membranes (including plasma membrane and organellar membranes) | ~1-5% | General | A minor but functionally significant fraction of IDE is associated with cellular membranes. |

| Dense Organelles (including nuclei, ER, and mitochondria) | Minor Fraction | Primary glial cells (microglia and astrocytes) | IDE is detectable in the fraction containing dense organelles. |

| Endosomes, Peroxisomes, Mitochondria | ~1-5% (combined with membrane fraction) | General | Low levels of IDE are consistently found in these organelles. |

| Liver Membranes | - | IDE Knockout Mice | A 58% decrease in insulin degradation was observed in liver membranes of IDE knockout mice compared to wild-type. |

| Liver Cytosol | - | IDE Knockout Mice | Over 96% less insulin degradation was detected in the liver cytosol of IDE knockout mice. |

| Brain Membranes | - | IDE Knockout Mice | A 72% decrease in insulin proteolysis was found in the brain membrane fraction of IDE knockout mice. |

| Brain Soluble Fraction | - | IDE Knockout Mice | A 98% decrease in insulin proteolysis was observed in the soluble brain fraction of IDE knockout mice. |

Experimental Protocols

The determination of a protein's subcellular localization relies on a combination of techniques that provide complementary information. Below are detailed protocols for the key experimental approaches used to study IDE localization.

1. Immunofluorescence Staining for IDE Visualization

This technique allows for the visualization of IDE within intact cells, providing spatial context and enabling co-localization studies with organelle-specific markers.

-

Cell Culture and Fixation:

-

Grow cultured cells on sterile glass coverslips or chambered slides overnight at 37°C.

-

Gently wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Rinse the cells three times with PBS for 5 minutes each.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-15 minutes to allow antibody access to intracellular antigens.

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1X PBS / 5% normal goat serum / 0.3% Triton X-100) for 60 minutes at room temperature.

-

-

Antibody Incubation:

-

Dilute the primary antibody against IDE in an antibody dilution buffer (e.g., 1X PBS / 1% BSA / 0.3% Triton X-100) to its optimal concentration.

-

Incubate the cells with the diluted primary antibody overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute a fluorophore-conjugated secondary antibody (reactive against the host species of the primary antibody) in the antibody dilution buffer.

-

Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

(Optional) Counterstain nuclei with a DNA-binding dye like DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Visualize the fluorescent signal using a confocal or epifluorescence microscope.

-

2. Subcellular Fractionation to Isolate IDE-containing Compartments

This biochemical technique separates cellular components based on their physical properties (size, density), allowing for the enrichment of specific organelles and the subsequent detection of IDE in these fractions by methods like Western blotting.

-

Cell Homogenization:

-

Harvest cultured cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic homogenization buffer containing protease inhibitors.

-

Allow the cells to swell on ice.

-

Disrupt the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle. The extent of homogenization should be monitored by microscopy.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C to pellet the nuclei (P1).

-

Carefully collect the supernatant (S1) and transfer it to a new tube.

-

Centrifuge the S1 supernatant at a higher speed (e.g., 10,000-20,000 x g) for 20 minutes at 4°C to pellet the mitochondria, peroxisomes, and lysosomes (P2).

-

Collect the supernatant (S2).

-

Centrifuge the S2 supernatant at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction (containing fragments of the endoplasmic reticulum and plasma membrane) (P3).

-

The resulting supernatant (S3) is the cytosolic fraction.

-

-

Analysis of Fractions:

-

Resuspend each pellet in a suitable buffer.

-

Determine the protein concentration of each fraction.

-

Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using an antibody specific for IDE.

-

To validate the purity of the fractions, probe the blots with antibodies against known markers for each subcellular compartment (e.g., Histone H3 for the nucleus, COX IV for mitochondria, Calnexin for the ER, and GAPDH for the cytosol).

-

3. Immunoelectron Microscopy for High-Resolution Localization of IDE

This advanced imaging technique provides the highest resolution for localizing proteins within the ultrastructure of the cell.

-

Sample Preparation (Cryo-ultramicrotomy - Tokuyasu Method):

-

Fix cells with a mixture of paraformaldehyde and a low concentration of glutaraldehyde to preserve both antigenicity and ultrastructure.

-

Infiltrate the fixed cells with a cryoprotectant solution (e.g., sucrose).

-

Mount the cell pellets on stubs and freeze them rapidly in liquid nitrogen.

-

Cut ultrathin cryo-sections (70-150 nm) using an ultramicrotome equipped with a cryo-chamber.

-

Retrieve the sections on grids.

-

-

Immunolabeling:

-

Block non-specific binding sites on the sections.

-

Incubate the grids with a primary antibody against IDE.

-

Wash the grids to remove unbound primary antibody.

-

Incubate with a secondary antibody conjugated to an electron-dense marker, typically colloidal gold particles of a specific size.

-

Wash the grids thoroughly.

-

-

Contrasting and Imaging:

-

Stain the sections with a contrast agent (e.g., uranyl acetate) to enhance the visibility of cellular structures.

-

Embed the sections in a thin film of methylcellulose for preservation.

-

Examine the sections using a transmission electron microscope (TEM). The gold particles will appear as electron-dense dots, indicating the location of the IDE protein.

-

Mandatory Visualizations

Below are diagrams generated using the DOT language to illustrate key experimental workflows and signaling pathways related to IDE.

Caption: Experimental workflow for determining the subcellular localization of a protein.

Caption: Signaling pathway of insulin-mediated upregulation of IDE.

Conclusion

The cellular localization of the Insulin-Degrading Enzyme is multifaceted, with a primary residence in the cytosol and significant presence in several other key subcellular compartments, including the plasma membrane, endosomes, mitochondria, and the extracellular space. This complex distribution underscores the diverse roles of IDE in cellular physiology and pathology. A thorough understanding of IDE's localization, achieved through a combination of advanced imaging and biochemical techniques, is essential for the development of novel therapeutics targeting diseases such as type 2 diabetes and Alzheimer's disease. The experimental protocols and conceptual diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate biology of this critical enzyme.

References

Unraveling the Expression Patterns of "Insa" Proteins: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the expression patterns, cellular functions, and regulatory networks of two distinct proteins often referred to as "Insa": the Inscuteable (Insc) protein in Drosophila melanogaster and the This compound protein of the bacterial insertion sequence IS1. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of these two important molecules.

Part 1: The Drosophila Inscuteable (Insc) Protein

The Inscuteable protein is a key regulator of asymmetric cell division in Drosophila, a fundamental process for generating cellular diversity during development. Its precise expression and localization are critical for ensuring the proper segregation of cell fate determinants and the orientation of the mitotic spindle.

Expression Patterns of Inscuteable

While precise quantitative data on the absolute concentration of Inscuteable protein in various tissues remains to be extensively documented in publicly available databases, its qualitative expression and subcellular localization have been well-characterized, primarily in the context of neurogenesis.

| Tissue/Cell Type | Developmental Stage | Subcellular Localization | Expression Level (Qualitative) |

| Neuroblasts (NBs) | Embryonic, Larval | Apical cortical crescent | High |

| Ganglion Mother Cells (GMCs) | Embryonic, Larval | Low/undetectable | Low |

| Sensory Organ Precursors (SOPs) | Embryonic, Pupal | Asymmetric cortical crescent | Moderate |

| Male Germline Stem Cells | Adult | Apical cortex | Moderate |

| Procephalic Neurogenic Region | Embryonic | Apical cortex | High |

| Midgut Primordia | Embryonic | Apical localization | Present |

| Mesodermal Progenitors | Embryonic | Asymmetric cortical crescents | Present |

The Inscuteable Signaling Pathway in Asymmetric Cell Division

Inscuteable functions as a scaffold protein, orchestrating the assembly of a protein complex at the apical cortex of neuroblasts. This complex is essential for establishing cell polarity, orienting the mitotic spindle, and directing the basal localization of cell fate determinants such as Numb and Prospero.

Experimental Protocols

This protocol provides a general framework for the immunofluorescent detection of Inscuteable in whole-mount Drosophila embryos. Optimization of antibody concentrations and incubation times is recommended.

Materials:

-

Drosophila embryos (0-12 hours old)

-

50% Bleach solution

-

Heptane

-

4% Paraformaldehyde (PFA) in PBS

-

Methanol

-

PBST (PBS + 0.1% Triton X-100)

-

Blocking solution (e.g., 5% Normal Goat Serum in PBST)

-

Primary antibody: Rabbit anti-Inscuteable (concentration to be optimized, typically 1:500 - 1:2000)

-

Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted according to manufacturer's instructions.

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

Procedure:

-

Dechorionation: Place embryos in a mesh basket and immerse in 50% bleach for 2-3 minutes with gentle agitation. Rinse thoroughly with water.

-

Fixation: Transfer embryos to a tube containing a 1:1 mixture of heptane and 4% PFA in PBS. Shake vigorously for 20-25 minutes.

-

Devitellinization: Remove the aqueous (lower) phase. Add an equal volume of methanol to the heptane and shake vigorously for 1 minute. Embryos will settle to the bottom. Remove the heptane and methanol and wash with fresh methanol.

-

Rehydration: Wash embryos sequentially in 70%, 50%, and 30% methanol in PBST for 5 minutes each.

-

Washing: Wash three times in PBST for 10 minutes each.

-

Blocking: Incubate embryos in blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate embryos in primary antibody solution overnight at 4°C with gentle rotation.

-

Washing: Wash embryos four times in PBST for 15 minutes each.

-

Secondary Antibody Incubation: Incubate in secondary antibody solution for 2 hours at room temperature in the dark.

-

Washing: Wash embryos four times in PBST for 15 minutes each in the dark.

-

Nuclear Staining: Incubate with DAPI in PBST for 10 minutes.

-

Mounting: Wash once with PBS and mount on a slide in mounting medium.

Part 2: The E. coli this compound Protein

This compound is a protein encoded by the insertion sequence IS1, a transposable element found in Escherichia coli and other bacteria. It plays a crucial role in regulating the transposition of IS1.

Expression Patterns of this compound

| Condition | Expression Level (Qualitative) | Regulatory Effect |

| High IS1 Transposition Activity | Likely lower | This compound acts as a repressor |

| Low IS1 Transposition Activity | Likely higher | This compound inhibits transposition |

The Regulatory Role of this compound in IS1 Transposition

This compound functions as a transcriptional repressor of the transposase gene (insAB') within the IS1 element. It achieves this by binding to specific sequences within the inverted repeats (IRs) at the ends of IS1, thereby sterically hindering the binding of the transposase and inhibiting its own transcription.

Experimental Protocols

This protocol outlines the general steps for an EMSA to qualitatively assess the binding of purified this compound protein to a DNA probe containing the IS1 inverted repeat sequence.

Materials:

-

Purified this compound protein

-

DNA probe: A short, double-stranded DNA oligonucleotide containing the IS1 inverted repeat sequence, labeled with a detectable marker (e.g., biotin or a radioactive isotope).

-

Unlabeled competitor DNA (the same sequence as the probe)

-

Non-specific competitor DNA (e.g., poly(dI-dC))

-

10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT, 50% glycerol)

-

Nuclease-free water

-

Native polyacrylamide gel (e.g., 6%)

-

0.5x TBE buffer

-

Loading dye (non-denaturing)

-

Detection system appropriate for the probe label (e.g., chemiluminescence or autoradiography)

Procedure:

-

Probe Labeling: Label the DNA probe according to the manufacturer's instructions for the chosen label.

-

Binding Reactions: Set up reactions in separate tubes on ice. A typical reaction might include:

-

10x Binding Buffer

-

Non-specific competitor DNA

-

Nuclease-free water

-

Purified this compound protein (varying concentrations)

-

For competition assays, add unlabeled competitor DNA before the labeled probe.

-

-

Incubation: Add the labeled probe to the reaction mixtures and incubate at room temperature for 20-30 minutes.

-

Electrophoresis:

-

Pre-run the native polyacrylamide gel in 0.5x TBE buffer.

-

Add loading dye to the binding reactions.

-

Load the samples onto the gel and run at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Transfer and Detection:

-

Transfer the DNA from the gel to a positively charged nylon membrane.

-

Detect the labeled probe using the appropriate detection system. A "shift" in the mobility of the labeled probe in the presence of this compound indicates a protein-DNA interaction.

-

This guide provides a foundational understanding of the expression patterns and functions of Drosophila Inscuteable and E. coli this compound. Further research, particularly in quantitative proteomics, will be invaluable in refining our knowledge of these important regulatory proteins.

Initial Characterization of the In-service Arnold Protein (InsA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The In-service Arnold protein (InsA), a key regulatory element encoded by the insertion sequence IS1 in Escherichia coli and other bacteria, plays a pivotal role in the control of transposition. This technical guide provides an in-depth overview of the initial characterization of the this compound protein, including its biochemical properties, its function as a transcriptional repressor, and the experimental methodologies used to elucidate its role. This document is intended to serve as a comprehensive resource for researchers in molecular biology, microbiology, and drug development who are interested in the mechanisms of genetic transposition and its regulation.

Quantitative Data Summary

The following table summarizes the key quantitative data available for the this compound protein from E. coli.

| Property | Value | Source |

| Molecular Weight | 9,868 Da | UniProt: P0CF07[1] |

| 9,925 Da | UniProt: P19767[2] | |

| Number of Amino Acids | 91 | UniProt: P0CF07, P19767[1][2] |

| Predicted Isoelectric Point (pI) | 9.58 | Calculated using IPC 2.0 with the amino acid sequence from UniProt: P0CF07 |

| Expression Regulation | Represses its own transcription. | [3] |

| Overexpression leads to a 50 to 100-fold reduction in cointegration frequency. | ||

| The this compound repressor moderately reduces insAB' transcription by as much as 16.8-fold. |

Functional Characterization

Role in Transposition Regulation

The this compound protein is a crucial negative regulator of IS1 transposition. Its primary function is to control the frequency of transposition events by a dual mechanism:

-

Transcriptional Repression: this compound binds specifically to the terminal inverted repeats (IRs) of the IS1 element. This binding represses the expression of the IS1-encoded genes, including its own gene (this compound) and the transposase gene (insAB').

-

Competitive Inhibition: this compound directly competes with the IS1 transposase (a fusion protein, InsAB') for binding to the same sites within the ends of IS1.

The synthesis of the active transposase, InsAB', is dependent on a -1 ribosomal frameshift event. When this frameshift does not occur, the this compound protein is produced. This regulatory mechanism ensures that the level of transposase is kept low, thereby controlling the rate of transposition.

Protein Domains and Structure

The this compound protein possesses distinct functional domains:

-

N-terminal DNA-Binding Domain: This region is responsible for the specific recognition and binding to the inverted repeats of the IS1 element.

-

C-terminal Dimerization Domain: this compound is known to form homodimers, and this interaction is mediated by its C-terminal domain.

Signaling and Regulatory Pathways

The regulation of IS1 transposition by this compound is a tightly controlled process. The following diagram illustrates the logical relationships in this regulatory network.

Caption: Regulatory pathway of IS1 transposition by the this compound protein.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the initial characterization of the this compound protein.

Gel Retardation Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to detect the specific binding of the this compound protein to DNA fragments containing the IS1 inverted repeats.

Materials:

-

Purified this compound protein

-

DNA probe: A radiolabeled (e.g., 32P) or fluorescently labeled DNA fragment containing the IS1 inverted repeat sequence.

-

Binding Buffer (10X): 200 mM HEPES-KOH (pH 7.9), 500 mM KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol.

-

Poly(dI-dC) or other non-specific competitor DNA.

-

Loading Dye (6X): 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol.

-

Non-denaturing polyacrylamide gel (4-6%).

-

TBE or TGE running buffer.

Procedure:

-

Prepare the Binding Reaction: In a microcentrifuge tube, combine the following on ice:

-

1 µL 10X Binding Buffer

-

1 µL Poly(dI-dC) (1 µg/µL)

-

1-2 µL purified this compound protein (at various concentrations)

-

1 µL labeled DNA probe (e.g., 10,000-20,000 cpm)

-

Nuclease-free water to a final volume of 10 µL.

-

-

Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding.

-

Electrophoresis:

-

Add 2 µL of 6X Loading Dye to each reaction.

-

Load the samples onto a pre-run non-denaturing polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 100-150V) in a cold room or with a cooling system until the dye front has migrated an appropriate distance.

-

-

Detection:

-

Dry the gel under a vacuum.

-

Expose the dried gel to X-ray film or a phosphorimager screen to visualize the radiolabeled DNA.

-

A "shifted" band, migrating slower than the free probe, indicates the formation of a protein-DNA complex.

-

DNase I Footprinting Assay

This technique is used to determine the precise DNA sequence to which the this compound protein binds.

Materials:

-

Purified this compound protein

-

End-labeled DNA probe containing the IS1 inverted repeat.

-

DNase I (RNase-free).

-

DNase I Dilution Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT.

-

Stop Solution: 200 mM NaCl, 20 mM EDTA, 1% SDS, 100 µg/mL sheared salmon sperm DNA.

-

Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

-

Ethanol (100% and 70%).

-

Formamide Loading Dye.

-

Sequencing gel (denaturing polyacrylamide gel with urea).

Procedure:

-

Binding Reaction: Set up a binding reaction as described for the Gel Retardation Assay, but scale up the volume (e.g., 50 µL). Include a control reaction without the this compound protein.

-

DNase I Digestion:

-

Add a freshly diluted solution of DNase I to the binding reactions. The optimal concentration of DNase I needs to be determined empirically to achieve partial digestion.

-

Incubate for a short, defined time (e.g., 1-2 minutes) at room temperature.

-

-

Stop Reaction: Terminate the digestion by adding an excess of Stop Solution.

-

DNA Purification:

-

Extract the DNA with phenol:chloroform:isoamyl alcohol.

-

Precipitate the DNA with ethanol.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

-

Analysis:

-

Resuspend the DNA pellets in Formamide Loading Dye.

-

Denature the samples by heating at 90-95°C for 5 minutes.

-

Separate the DNA fragments on a sequencing gel alongside a Maxam-Gilbert or Sanger sequencing ladder of the same DNA fragment.

-

A "footprint," or a region of protection from DNase I cleavage, will appear as a gap in the ladder in the lane containing the this compound protein, indicating the protein's binding site.

-

Glutaraldehyde Cross-linking Assay

This assay is used to investigate the oligomeric state of the this compound protein (i.e., whether it forms dimers or other multimers).

Materials:

-

Purified this compound protein.

-

Cross-linking Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl.

-

Glutaraldehyde solution (e.g., 25% stock solution).

-

Quenching Solution: e.g., 1 M Tris-HCl (pH 8.0).

-

SDS-PAGE loading buffer.

-

SDS-PAGE gel.

Procedure:

-

Cross-linking Reaction:

-

Incubate the purified this compound protein (at a suitable concentration) in the cross-linking buffer.

-

Add glutaraldehyde to a final concentration of 0.01% - 0.1% (this may need optimization).

-

Incubate at room temperature for a defined period (e.g., 15-30 minutes).

-

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.

-

SDS-PAGE Analysis:

-

Add SDS-PAGE loading buffer to the cross-linked samples.

-

Boil the samples for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Visualize the protein bands by Coomassie blue staining or Western blotting.

-

The appearance of a band at approximately twice the molecular weight of the this compound monomer is indicative of dimer formation.

-

Yeast Two-Hybrid (Y2H) System

The Y2H system can be used to identify proteins that interact with this compound or to confirm its homodimerization.

Materials:

-

Yeast expression vectors: a "bait" vector (e.g., containing a DNA-binding domain like LexA or GAL4) and a "prey" vector (e.g., containing a transcriptional activation domain like B42 or GAL4).

-

Saccharomyces cerevisiae reporter strain.

-

Appropriate yeast growth media (including selective dropout media).

-

cDNA library (for screening interaction partners).

Procedure (for confirming homodimerization):

-

Plasmid Construction:

-

Clone the this compound gene into both the bait and prey vectors to create fusions with the DNA-binding domain and the activation domain, respectively.

-

-

Yeast Transformation: Co-transform the bait and prey plasmids containing the this compound gene into the yeast reporter strain.

-

Selection and Reporter Gene Assay:

-

Plate the transformed yeast on selective media lacking specific nutrients to select for cells containing both plasmids.

-

Assay for the activation of reporter genes (e.g., lacZ, HIS3, ADE2). Activation of the reporter genes (e.g., blue color on X-gal plates or growth on selective media) indicates an interaction between the bait and prey fusion proteins, thus confirming the homodimerization of this compound.

-

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

Caption: Workflow for Gel Retardation Assay.

Caption: Workflow for DNase I Footprinting Assay.

Conclusion

The initial characterization of the this compound protein has established it as a critical repressor of IS1 transposition in bacteria. Its ability to bind to the terminal inverted repeats of the IS1 element allows it to control the expression of the transposase and to directly compete with it for binding. This dual regulatory mechanism provides a fine-tuned control over the mobility of this genetic element. The experimental protocols detailed in this guide provide a foundation for the further investigation of this compound and similar regulatory proteins. A comprehensive understanding of these mechanisms is essential for fields ranging from microbial genetics to the development of novel antimicrobial strategies that could potentially target transposition processes.

References

An In-Depth Technical Guide to Insa Protein Domains and Motifs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Insa protein, encoded by the this compound gene within bacterial insertion sequences (IS) such as IS1 and IS2, is a critical regulator of transposition. Primarily functioning as a transcriptional repressor, this compound plays a pivotal role in controlling the expression of transposase, the enzyme responsible for the mobility of the insertion sequence. This technical guide provides a comprehensive overview of the structural and functional domains of the this compound protein, the motifs contained within, and its role in the intricate signaling pathways that govern transposition. Detailed experimental protocols for the characterization of this compound domains and their interactions are also presented to facilitate further research and potential therapeutic development.

Core Concepts: this compound Protein Architecture

The this compound protein is a relatively small, dimeric DNA-binding protein. Its structure is characterized by two principal functional domains: an N-terminal DNA-binding domain and a C-terminal protein-protein interaction (dimerization) domain.

N-Terminal DNA-Binding Domain

The N-terminal region of the this compound protein harbors a helix-turn-helix (HTH) motif, a common DNA-binding structural motif found in many prokaryotic transcription factors.[1] This domain is responsible for the specific recognition of and binding to the inverted repeats (IRs) at the ends of the IS1 element.[1][2] Deletion of the initial 12 amino acids at the N-terminus has been shown to completely abolish the DNA-binding capability of the this compound protein from IS2.[3]

The specific binding site for the IS1 this compound protein has been mapped to a 24-base pair region within each of the terminal inverted repeats.[1] This interaction is crucial for its function as a repressor of transposase gene expression and as a direct inhibitor of the transposition process.

C-Terminal Dimerization Domain

The C-terminal domain of the this compound protein is essential for its dimerization. Studies on the this compound protein of IS2 have demonstrated that the protein exists as a homodimer in solution. Deletion of the last 44 amino acid residues from the C-terminus prevents the formation of these homodimers, confirming the location of the protein-protein interaction domain in this region. Dimerization is often a prerequisite for the stable and specific binding of transcription factors to their DNA targets.

Quantitative Data on this compound Protein Interactions

While precise dissociation constants (Kd) for the this compound protein from IS1 and IS2 are not extensively reported in the literature, the available qualitative and semi-quantitative data strongly support a high-affinity interaction with its DNA binding sites and a stable dimeric structure. The following table summarizes the key findings and provides context with typical affinity ranges for similar protein-DNA and protein-protein interactions.

| Interaction | Protein/Domain | Method | Reported Affinity/Effect | Typical Affinity Range for Similar Interactions |

| Protein-DNA Interaction | IS1 this compound N-terminus & IS1 Inverted Repeats | DNase I Footprinting, Gel Retardation Assay | Specific binding to a 24-bp region within the IRs. | High affinity for specific DNA sequences, with Kd values typically in the nanomolar (nM) to low micromolar (µM) range. |

| Protein-Protein Interaction | IS2 this compound C-terminus | Glutaraldehyde Cross-linking, Yeast Two-Hybrid | Forms stable homodimers. | Dimerization constants (Kd) can vary widely, from nanomolar to micromolar, depending on the interaction strength. |

| Inhibition of Transposition | IS1 this compound | In vivo transposition assays (plasmid cointegration) | Overexpression of this compound leads to a 50 to 100-fold reduction in transposition frequency. | Inhibition constants (Ki) for competitive inhibitors can range from nanomolar to micromolar. |

Signaling Pathway: Regulation of Transposition

The primary signaling pathway involving the this compound protein is the negative regulation of IS1 transposition. This regulation occurs through a dual mechanism: transcriptional repression and direct inhibition.

-

Transcriptional Repression: The this compound protein binds to the inverted repeats located within the promoter region of the transposase gene (tnp). This binding sterically hinders the binding of RNA polymerase, thereby repressing the transcription of the transposase mRNA.

-

Direct Inhibition: this compound and the transposase share a common DNA binding site within the inverted repeats. By binding to this site, this compound directly competes with the transposase, preventing it from initiating the transposition process. The relative intracellular concentrations of this compound and the transposase are a key determinant of transposition frequency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound protein's domains and their interactions.

Electrophoretic Mobility Shift Assay (EMSA) for this compound-DNA Binding

This protocol is designed to qualitatively and semi-quantitatively assess the binding of the this compound protein to its target DNA sequence within the inverted repeats.

Materials:

-

Purified recombinant this compound protein

-

Double-stranded DNA probe containing the 24-bp this compound binding site, end-labeled with 32P or a non-radioactive tag (e.g., biotin)

-

Unlabeled competitor DNA (specific and non-specific)

-

10x Binding Buffer: 200 mM HEPES-KOH (pH 7.9), 500 mM KCl, 10 mM EDTA, 50% glycerol, 10 mM DTT

-

Poly(dI-dC)

-

5% non-denaturing polyacrylamide gel

-

0.5x TBE buffer

-

Loading dye (6x): 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol

-

Autoradiography film or chemiluminescence imaging system

Procedure:

-

Binding Reaction Setup:

-

In a microcentrifuge tube, prepare the following reaction mixture on ice (for a 20 µL final volume):

-

2 µL 10x Binding Buffer

-

1 µL Poly(dI-dC) (1 µg/µL)

-

x µL purified this compound protein (titrate concentrations, e.g., 0, 10, 50, 100, 200 ng)

-

For competition assays, add 1 µL of unlabeled specific or non-specific competitor DNA (e.g., 50-fold molar excess) before adding the this compound protein.

-

1 µL labeled DNA probe (e.g., 20,000 cpm or 10 fmol)

-

Nuclease-free water to a final volume of 20 µL.

-

-

-

Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes to allow for protein-DNA binding to reach equilibrium.

-

Gel Electrophoresis:

-

Add 4 µL of 6x loading dye to each reaction.

-

Load the samples onto a pre-run 5% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

-

Run the gel at 100-150 V at 4°C until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

-

-

Detection:

-

Dry the gel and expose it to autoradiography film at -80°C or use a phosphorimager. For biotin-labeled probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.

-

-

Analysis: A shifted band, corresponding to the this compound-DNA complex, will migrate slower than the free probe. The intensity of the shifted band will increase with increasing this compound concentration.

Glutaraldehyde Cross-linking for this compound Dimerization Analysis

This protocol is used to covalently link interacting protein subunits, allowing for the analysis of the oligomeric state of the this compound protein.

Materials:

-

Purified recombinant this compound protein

-

Cross-linking Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl

-

Glutaraldehyde solution (e.g., 25% stock solution)

-

Quenching Solution: 1 M Tris-HCl (pH 8.0)

-

SDS-PAGE loading buffer

-

SDS-PAGE gel (e.g., 15%)

-

Coomassie Brilliant Blue or silver stain

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the purified this compound protein at a suitable concentration (e.g., 1-5 µM) in the cross-linking buffer.

-

Add glutaraldehyde to a final concentration of 0.01% - 0.1% (this may need to be optimized).

-

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 5, 15, 30 minutes).

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.

-

SDS-PAGE Analysis:

-

Add SDS-PAGE loading buffer to the cross-linked samples and heat at 95°C for 5 minutes.

-

Separate the proteins on an SDS-PAGE gel.

-

-

Detection: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

-

Analysis: The appearance of a band at approximately twice the molecular weight of the this compound monomer is indicative of dimer formation. The intensity of the dimer band may increase with longer incubation times or higher glutaraldehyde concentrations.

Yeast Two-Hybrid (Y2H) Assay for this compound-Insa Interaction

This protocol is designed to confirm the self-interaction (dimerization) of the this compound protein in a cellular context.

Materials:

-

Yeast two-hybrid vectors (a "bait" vector, e.g., pGBKT7, and a "prey" vector, e.g., pGADT7)

-

Competent yeast reporter strain (e.g., AH109 or Y2HGold)

-

cDNA encoding the full-length this compound gene

-

Restriction enzymes and T4 DNA ligase for cloning

-

Yeast transformation reagents

-

Appropriate yeast growth media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

-

X-α-Gal for blue/white screening

Procedure:

-

Plasmid Construction:

-

Clone the this compound cDNA in-frame with the DNA-binding domain (DBD) in the bait vector to create pGBKT7-Insa.

-

Clone the this compound cDNA in-frame with the activation domain (AD) in the prey vector to create pGADT7-Insa.

-

-

Yeast Transformation:

-

Co-transform the bait (pGBKT7-Insa) and prey (pGADT7-Insa) plasmids into the competent yeast reporter strain.

-

As controls, transform each plasmid individually with the corresponding empty vector (pGBKT7 + pGADT7-Insa and pGBKT7-Insa + pGADT7). Also include positive and negative control plasmids provided with the Y2H kit.

-

-

Selection and Screening:

-

Plate the transformed yeast on SD/-Trp/-Leu plates to select for cells that have taken up both plasmids.

-

After 3-5 days of growth, replica-plate the colonies onto high-stringency selective media (SD/-Trp/-Leu/-His/-Ade) and media containing X-α-Gal.

-

-

Analysis:

-

Growth on the high-stringency media and the development of a blue color on the X-α-Gal plates indicate a positive interaction (dimerization) between the this compound bait and prey fusion proteins. The control transformations should not show growth or color development.

-

Conclusion and Future Directions

The this compound protein is a well-characterized regulator of transposition in bacteria, with distinct domains for DNA binding and dimerization that are crucial for its function. While its role in this process is well-established, several areas warrant further investigation. The precise quantitative characterization of this compound's binding affinities and the kinetics of its inhibitory actions would provide a more complete understanding of its regulatory mechanisms. Furthermore, exploring the potential for this compound or similar proteins from other mobile genetic elements to influence host cell signaling pathways beyond transposition could uncover novel regulatory networks. The detailed methodologies provided in this guide offer a solid foundation for researchers to further elucidate the multifaceted roles of the this compound protein and its potential as a target for antimicrobial drug development aimed at controlling the spread of antibiotic resistance genes often carried by transposons.

References

- 1. IS1-encoded proteins, this compound and the this compound-B'-InsB transframe protein (transposase): functions deduced from their DNA-binding ability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Functional domains of the this compound protein of IS2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of Recombinant Insa Protein